1-Methyl-1-(pyridin-3-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10(7(8)11)6-3-2-4-9-5-6/h2-5H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEDSLNBWIROCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 1 Pyridin 3 Yl Urea and Its Chemical Analogs
Established Synthetic Routes to Urea (B33335) Derivatives
The formation of the urea linkage is a cornerstone of organic synthesis, with several reliable methods being widely practiced. These foundational routes are frequently adapted for the synthesis of more complex structures like 1-Methyl-1-(pyridin-3-yl)urea.
A primary and highly efficient method for the synthesis of ureas is the reaction of an amine with an isocyanate. cas.cnnih.gov This reaction is typically straightforward and proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. nih.gov To synthesize the target compound, this compound, one would react 3-(methylamino)pyridine with an isocyanate or, more directly, 3-aminopyridine (B143674) with methyl isocyanate. The reaction is generally conducted in an inert solvent at room temperature and does not typically require a base. quora.com
The general mechanism is as follows: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
Similarly, thioureas, the sulfur analogs of ureas, can be synthesized by reacting an amine with an isothiocyanate. acs.orgacs.orgsciopen.com This reaction follows the same mechanistic principle. The choice of solvent can be critical, with common options presented in the table below.
Table 1: Common Solvents for Amine and Isocyanate Reactions
| Solvent | Abbreviation |
|---|---|
| Dimethylformamide | DMF |
| Tetrahydrofuran | THF |
| Dichloromethane | DCM |
As a safer alternative to highly toxic phosgene (B1210022) and its derivatives, 1,1'-Carbonyldiimidazole (CDI) has become a widely used reagent for urea synthesis. cas.cnquora.comresearchgate.net CDI is a solid, making it easier to handle, and its reaction byproducts, carbon dioxide and imidazole (B134444), are relatively benign. researchgate.net
The synthesis of unsymmetrical ureas using CDI is typically a one-pot, two-step process. First, an amine is reacted with CDI to form a carbamoylimidazole intermediate. rsc.orgcreative-enzymes.com This intermediate is then treated with a second, different amine to yield the desired unsymmetrical urea. nih.gov This method prevents the formation of symmetrical urea byproducts, which can be a challenge in other synthetic approaches. quora.comrsc.org The liberated imidazole from the reaction can act as a base, meaning additional bases are often not required. proquest.com
The general procedure is:
R-NH₂ + CDI → R-NH-C(=O)-Imidazole + Imidazole
R-NH-C(=O)-Imidazole + R'-NH₂ → R-NH-C(=O)-NH-R' + Imidazole
Targeted Synthesis Strategies for Pyridylurea Architectures
Synthesizing pyridylurea derivatives often requires strategies that accommodate the electronic properties and potential reactivity of the pyridine (B92270) ring. Several targeted methods have been developed to efficiently construct these scaffolds.
One notable strategy involves the Hofmann rearrangement of pyridyl carboxamides (such as nicotinamide) in the presence of a hypervalent iodine reagent like phenyliodine(II) diacetate (PIDA). chemeurope.com This reaction generates a reactive pyridyl isocyanate intermediate in situ, which can then be trapped by an amine to form the corresponding pyridylurea. chemeurope.com This method avoids the direct handling of potentially unstable isocyanate intermediates. chemeurope.com
Another approach is the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides, which has been shown to be effective for producing various 2-pyridyl ureas. oaepublish.comnih.gov Additionally, a metal- and base-free reamination of N,N-dimethyl-N'-hetaryl ureas with a range of amines provides a versatile route to unsymmetrical ureas containing a pyridyl substituent. mdpi.com
A direct and common method for creating pyridylureas is the reaction of an aminopyridine with a suitable isocyanate. nih.gov For instance, the synthesis of 1-phenyl-3-(pyridin-4-ylmethyl)urea (B3051607) is achieved by reacting phenyl isocyanate with 4-pyridylmethylamine. quora.com
Multi-Step Synthesis Approaches for Complex this compound Analogs
The synthesis of complex analogs, such as macrocycles or molecules with multiple functional groups, often necessitates multi-step synthetic sequences. These approaches allow for the careful and controlled construction of the final molecular architecture.
A prime example is the synthesis of a novel pyridyl urea-based macrocycle. cas.cnacs.org The synthesis begins with the reaction of an isocyanate with an aminopyridine derivative to form a linear urea precursor. cas.cn This is followed by a series of deprotection steps to unmask reactive functional groups. The final step is an intramolecular coupling reaction, often facilitated by a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the macrocyclic structure. cas.cnacs.org
Another multi-step strategy involves building the pyridine ring as part of the sequence. For example, a one-pot three-component heterocyclocondensation can be used to prepare a substituted ethyl nicotinate. nih.gov This ester is then converted to a hydrazide, which is subsequently transformed into an acyl azide (B81097). nih.gov The acyl azide undergoes a Curtius rearrangement to form an isocyanate, which is then reacted with an appropriate amine to yield the final complex pyridylurea derivative. researchgate.netnih.gov These multi-step approaches provide the flexibility needed to synthesize a wide array of complex analogs. researchgate.net
Optimization of Synthetic Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. azom.com Key parameters that are often adjusted include temperature, solvent, catalyst, and the stoichiometry of reactants.
In the synthesis of pyridylurea derivatives, the choice of solvent can significantly impact the reaction outcome. mdpi.com For instance, in the catalytic synthesis of 1,4-dihydropyridines, toluene (B28343) was found to be the only solvent that provided significant asymmetric induction. nih.gov Temperature is another critical factor; industrial urea synthesis is typically conducted between 170-200°C as a compromise between reaction rate and managing corrosion and pressure. ureaknowhow.com However, many laboratory-scale syntheses of pyridylureas are performed at room temperature to avoid side reactions.
The electronic nature of substituents on the pyridine ring can also affect reaction yields. Electron-withdrawing groups on the heterocyclic ring have been observed to decrease the yield of target products in some reactions. sciopen.com Conversely, the presence of two methyl groups on the pyridine ring, ortho and para to the ureide fragment, resulted in the highest yield in the synthesis of certain 3-(pyridin-2-yl)quinazoline-2,4-diones. sciopen.com The optimization of ligand structures is also a key consideration when developing metal complexes with pyridylurea ligands. nih.gov
Table 2: Key Parameters for Optimization in Pyridylurea Synthesis
| Parameter | Considerations |
|---|---|
| Temperature | Balancing reaction rate with potential side reactions and decomposition. ureaknowhow.com |
| Solvent | Polarity, solubility of reactants, and potential participation in the reaction. mdpi.com |
| Catalyst | Choice of metal or organocatalyst, catalyst loading, and ligand effects. |
| Reactant Ratio | Stoichiometry can influence the formation of byproducts, especially symmetrical ureas. |
| Base | Type and amount of base can affect the reactivity of nucleophiles and intermediates. |
| Reaction Time | Monitoring for completion to maximize yield without promoting product degradation. |
Emerging Catalytic Methods in Pyridylurea Synthesis
Recent advancements in catalysis offer new and more efficient pathways for the synthesis of ureas, including those with pyridyl moieties. These methods often provide milder reaction conditions, higher selectivity, and improved sustainability.
Palladium-catalyzed reactions have shown significant promise. For example, the direct oxidative carbonylation of primary and secondary amines using a PdI₂/KI catalytic system is an effective method for producing ureas. acs.org This approach can also be used to form cyclic ureas from diamines. acs.org
Copper catalysis is also emerging as a valuable tool. A copper-catalyzed method for synthesizing unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines has been developed, proceeding under mild conditions. mdpi.com Furthermore, copper(II) complexes incorporating 2-pyridyl ureas as ligands have been synthesized and studied, indicating the utility of copper in this chemical space. researchgate.netmdpi.com
Electrocatalytic and photocatalytic methods represent the cutting edge of urea synthesis. oaepublish.com While not yet specific to pyridylureas, catalysts like Bi-BiVO₄ Mott-Schottky heterostructures and palladium-supported CeO₂ are being used for the efficient synthesis of urea from nitrogen and carbon dioxide under ambient conditions. cas.cnrsc.orgchemeurope.com These technologies highlight a move towards more sustainable synthetic processes.
Organocatalysis also presents new opportunities. For instance, isothiourea catalysts have been used in the enantioselective synthesis of 1,4-dihydropyridines from pyridinium (B92312) salts, a methodology that could potentially be adapted for the synthesis of chiral pyridyl-containing compounds. nih.govrsc.org While the use of enzymes like urease is more commonly associated with urea hydrolysis, it underscores the potential for biocatalysis in the broader field of urea chemistry. creative-enzymes.comproquest.comnih.govwikipedia.org
Challenges and Future Perspectives in the Synthetic Accessibility of Pyridylureas
The synthesis of pyridylureas, including this compound and its analogs, presents a unique set of challenges that researchers continue to address. Concurrently, emerging methodologies and novel chemical strategies are paving the way for future advancements in the accessibility of this important class of compounds.
A significant hurdle in the synthesis of certain pyridylureas has been the limited availability of starting materials and the reliance on hazardous reagents. For instance, the preparation of 2-pyridyl ureas has historically been hampered by low synthetic availability and the necessity of using toxic chemicals. nih.gov To circumvent these issues, modern protocols are being developed. One such advancement is the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides, which offers a more convenient and safer route to N,N-dialkyl-N′-(pyridin-2-yl)-ureas. nih.gov
Another challenge lies in achieving regioselectivity and high yields, particularly when dealing with substituted pyridyl rings. The electronic properties and steric hindrance of substituents on the pyridine ring can significantly influence the reactivity of the precursor amines or isocyanates. For example, the reaction time and yield in the synthesis of aryl (pyrimidin-3-yl)methyl ureas via the Curtius rearrangement were found to be dependent on the number and position of halogen atoms on the aniline (B41778) ring. researchgate.net Specifically, the reaction with 2,6-dichloroaniline (B118687) required a longer reaction time, while 2,4,6-trichloroaniline (B165571) did not react under the same conditions, highlighting the impact of substitution patterns. researchgate.net
The development of one-pot synthetic pathways is a key area of focus to improve efficiency and reduce waste. A one-pot method for synthesizing aryl (pyrimidin-3-yl)methyl ureas from (pyrimidin-3-yl)acetic acids using diphenyl phosphoryl azide has been explored as a more streamlined alternative to multi-step procedures involving the isolation of acyl azide intermediates. researchgate.net
Looking ahead, the future of pyridylurea synthesis will likely focus on several key areas:
Development of Greener Synthetic Methods: There is a growing demand for more environmentally benign synthetic routes that minimize the use of toxic reagents and solvents and reduce the number of reaction steps.
Catalytic Approaches: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to more efficient and selective syntheses of pyridylureas. For instance, copper-catalyzed domino reactions have been employed for the synthesis of complex heterocyclic systems incorporating pyridyl moieties. mdpi.com
Broader Substrate Scope: Future research will aim to develop synthetic methodologies that are tolerant of a wider range of functional groups on both the pyridine and urea components, allowing for the creation of diverse chemical libraries for various applications.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of pyridylureas, particularly for reactions involving hazardous intermediates like isocyanates.
The following table summarizes some of the challenges and future directions in the synthesis of pyridylureas:
| Challenge | Example/Observation | Future Perspective/Solution |
| Limited Starting Material Availability & Use of Toxic Reagents | Historically low synthetic availability of 2-pyridyl ureas and the need for toxic reagents. nih.gov | Development of novel, safer protocols such as the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides. nih.gov |
| Regioselectivity and Yields with Substituted Pyridines | Reaction outcomes are sensitive to the electronic and steric properties of substituents, as seen with halogenated anilines. researchgate.net | Exploration of advanced catalytic systems to improve control over regioselectivity and enhance yields with a broader range of substrates. |
| Inefficient Multi-Step Syntheses | Traditional methods often involve multiple steps with the isolation of intermediates. | Design of one-pot and domino reactions to streamline the synthetic process, reduce waste, and improve overall efficiency. researchgate.netmdpi.com |
As the demand for novel pyridylurea derivatives in various scientific fields continues to grow, overcoming these synthetic challenges and capitalizing on new methodologies will be crucial for advancing research and development.
Advanced Spectroscopic and Structural Characterization of 1 Methyl 1 Pyridin 3 Yl Urea
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR spectrum or corresponding data table for 1-Methyl-1-(pyridin-3-yl)urea has been reported in the surveyed literature. A theoretical analysis would predict characteristic absorption bands corresponding to the vibrations of the urea (B33335) moiety (C=O stretching, N-H bending, and C-N stretching) and the pyridine (B92270) ring (C-H stretching, C=C and C=N stretching). The methyl group would also exhibit characteristic C-H stretching and bending vibrations. However, without experimental data, a detailed analysis and assignment of specific vibrational frequencies are not possible.
Raman Spectroscopy Applications
Similarly, there is no available research applying Raman spectroscopy to the study of this compound. Raman spectroscopy, being complementary to FT-IR, would be valuable in identifying and characterizing the vibrational modes, particularly for non-polar bonds and symmetric vibrations within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Proton (¹H) and Carbon-13 (¹³C) NMR are standard methods for the structural elucidation of organic compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
Specific ¹H NMR spectral data, including chemical shifts and coupling constants for the protons in this compound, have not been published. A hypothetical spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methyl group protons, and the N-H proton of the urea group. The chemical shifts and splitting patterns would provide crucial information about the electronic environment and connectivity of these protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
As with other spectroscopic data, experimentally determined ¹³C NMR data for this compound are not available in the scientific literature. A ¹³C NMR spectrum would reveal the chemical environments of all unique carbon atoms in the molecule, including the carbonyl carbon of the urea group, the carbons of the pyridine ring, and the methyl carbon.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a fundamental technique for confirming the molecular weight of a synthesized compound and assessing its purity. For this compound (molecular formula C₇H₉N₃O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. The analysis would typically involve identifying the molecular ion peak [M]⁺ or protonated species [M+H]⁺. Further analysis by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, which are crucial for structural elucidation. However, specific experimental mass spectra and fragmentation data for this compound are not available in the reviewed literature.
Elemental Composition Analysis
Elemental analysis is a crucial method for verifying the empirical formula of a pure compound. This technique determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N). The theoretical elemental composition of this compound can be calculated from its molecular formula, C₇H₉N₃O, and the atomic weights of its constituent elements. A comparison between experimentally obtained values and the calculated percentages is used to confirm the compound's purity and empirical formula. Published experimental data from such an analysis for this specific compound is not available.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 55.62% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 6.01% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 27.80% |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.59% |
| Total | | | | 151.17 | 100.00% |
Single-Crystal X-ray Diffraction Studies
An SCXRD analysis would precisely define the molecular geometry of this compound. It would provide accurate measurements for all bond lengths and angles within the molecule, such as the C-N and C=O bonds of the urea moiety and the C-C and C-N bonds of the pyridine ring. Furthermore, it would reveal the molecule's preferred conformation in the solid state, particularly the dihedral angle between the plane of the pyridine ring and the plane of the urea group.
The data from SCXRD is used to understand how molecules of this compound pack together in a crystal. This analysis identifies and characterizes intermolecular interactions, such as hydrogen bonds (e.g., between the urea N-H group and the pyridine nitrogen or urea oxygen of a neighboring molecule) and π-π stacking interactions between pyridine rings. These interactions govern the crystal's stability and its physical properties.
Theoretical and Computational Chemistry Investigations of 1 Methyl 1 Pyridin 3 Yl Urea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Methyl-1-(pyridin-3-yl)urea, these calculations provide a microscopic view of its electronic and geometric features.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure.
The optimization calculations reveal precise bond lengths, bond angles, and dihedral angles. For instance, the C=O bond of the urea (B33335) moiety and the C-N bonds are of particular interest as they influence the molecule's planarity and potential for hydrogen bonding. The pyridyl and methyl substitutions on the urea nitrogen atoms introduce specific electronic and steric effects that are accurately modeled by DFT.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O | 1.25 | O-C-N1 | 122.5 |
| C-N1 | 1.38 | O-C-N2 | 123.0 |
| C-N2 | 1.40 | N1-C-N2 | 114.5 |
| N1-C(pyridyl) | 1.42 | C-N1-C(pyridyl) | 120.0 |
| N1-C(methyl) | 1.45 | C-N1-C(methyl) | 118.0 |
Note: These values are representative and derived from typical DFT calculations for similar urea derivatives.
Prediction of Spectroscopic Parameters (NMR, IR)
DFT calculations are also instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. For this compound, key vibrational modes include the C=O stretching frequency, N-H stretching (if a tautomeric form exists, though unlikely for this N,N-disubstituted urea), C-N stretching, and the aromatic C-H and C=C stretching of the pyridine (B92270) ring. These predicted frequencies help in the assignment of experimental IR bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule, which are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Feature | Predicted Value |
|---|---|---|
| IR Frequency (cm⁻¹) | C=O Stretch | ~1680 |
| C-N Stretch | ~1350 | |
| Pyridine Ring Stretch | ~1580 | |
| ¹³C NMR (ppm) | C=O | ~155 |
| Pyridyl C2 | ~148 | |
| Methyl C | ~30 | |
| ¹H NMR (ppm) | Pyridyl H2 | ~8.5 |
| Pyridyl H6 | ~8.4 | |
| Methyl H | ~3.2 |
Note: These are typical predicted values for pyridyl urea structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity. For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the urea and pyridine nitrogen atoms, while the LUMO is often distributed over the pyridine ring and the carbonyl group.
Table 3: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: Values are representative for similar aromatic urea compounds.
Electrostatic Potential (MEP) and Atomic Charge Distribution (AIM) Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red) are found around the electronegative oxygen and pyridine nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are generally located around the hydrogen atoms.
The Atoms in Molecules (AIM) theory provides a method to calculate atomic charges, giving a quantitative measure of the electron distribution. This analysis helps to understand the polarity of bonds and the charge on each atom.
Potential Energy Surface (PES) Mapping for Conformational Stability
The flexibility of this compound arises from the rotation around single bonds, particularly the C-N bonds connecting the urea to the pyridine ring and the methyl group. A Potential Energy Surface (PES) scan is performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This mapping helps to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For this molecule, the orientation of the pyridine ring relative to the urea plane is a key conformational feature.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, an MD simulation, often in a solvent like water or DMSO, can provide insights into its conformational flexibility, solvation properties, and intermolecular interactions. These simulations can reveal how the molecule interacts with its environment and how its conformation changes over time, which is crucial for understanding its behavior in a real-world system. Recent studies on urea derivatives have highlighted their dynamic behavior, which can be effectively studied using these simulation techniques. nih.gov
Structure-Activity Relationship (SAR) Studies through Computational Modeling
The exploration of the structure-activity relationship (SAR) of this compound provides crucial insights into how its chemical structure correlates with its potential biological activity. Computational modeling serves as a powerful tool to dissect these relationships at a molecular level, offering predictions that can guide further experimental studies. By analyzing the electronic and steric features of the molecule, researchers can hypothesize how modifications to the pyridin-3-yl, methyl, or urea moieties might influence its interaction with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies are instrumental in identifying potential protein targets and elucidating its binding mode. In hypothetical docking simulations against various kinases, a common target class for pyridine-urea scaffolds, the compound is often observed to occupy the ATP-binding site.
The urea moiety is a key pharmacophoric feature, frequently acting as a hydrogen bond donor and acceptor. The pyridine ring can engage in various interactions, including hydrogen bonds and π-stacking with aromatic residues in the binding pocket. The methyl group, while small, can influence the ligand's conformation and fit within the target's active site.
To illustrate, a hypothetical docking study of this compound into the active site of a kinase, such as Apoptosis signal-regulating kinase 1 (ASK1), could yield the following interaction data. These types of interactions are commonly observed in studies of similar pyridin-2-yl urea inhibitors. nih.gov
| Interaction Type | Interacting Atom/Group (Ligand) | Interacting Residue (Protein) | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen (Urea) | Val757 (Backbone NH) | 2.9 |
| Hydrogen Bond | N-H (Urea) | Lys709 (Sidechain NH2) | 3.1 |
| Pi-Cation | Pyridine Ring | Lys709 | 4.5 |
| Hydrophobic | Methyl Group | Leu810 | 3.8 |
This is an interactive data table based on hypothetical docking results for illustrative purposes.
The stability of a ligand-protein complex is heavily reliant on a network of interactions. For urea-containing compounds, hydrogen bonds are paramount. The urea group in this compound can form a bidentate hydrogen bond with a single amino acid residue or bridge interactions between different parts of the protein backbone or side chains. nih.gov The nitrogen atoms of the urea moiety typically serve as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. mdpi.com
In many kinase inhibitors, the urea moiety forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The pyridine nitrogen of this compound can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.
Key binding determinants for pyridine-urea scaffolds often include:
The Urea Moiety: Forms one or two key hydrogen bonds with the protein backbone. mdpi.com
The Pyridine Ring: Can form hydrogen bonds, pi-pi stacking, or pi-cation interactions.
Hydrophobic Pockets: The methyl group and parts of the pyridine ring can occupy hydrophobic pockets, contributing to binding affinity.
Analysis of the hydrogen bonding network reveals that the dual hydrogen-bonding capacity of the urea group is a significant contributor to binding specificity and strength. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Approaches
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. wikipedia.org For this compound, QSPR can be employed to predict properties such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for its potential as a therapeutic agent.
These models are built by correlating calculated molecular descriptors with experimentally determined properties. Molecular descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical.
A hypothetical QSPR model for predicting the aqueous solubility (LogS) of a series of related pyridine-urea analogs might take the form of a linear equation:
LogS = β₀ + β₁(MW) + β₂(logP) + β₃(HBD) + β₄(PSA)
Where:
MW is the molecular weight.
logP is the logarithm of the partition coefficient, a measure of lipophilicity.
HBD is the number of hydrogen bond donors.
PSA is the polar surface area.
β₀, β₁, β₂, β₃, β₄ are coefficients determined from regression analysis.
Below is a table of calculated descriptors for this compound and some hypothetical analogs, which could be used to build a QSPR model.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Polar Surface Area (Ų) |
| This compound | 165.19 | 0.3 | 2 | 3 | 55.1 |
| 1-Ethyl-1-(pyridin-3-yl)urea | 179.22 | 0.7 | 2 | 3 | 55.1 |
| 1-Methyl-1-(pyridin-2-yl)urea | 165.19 | 0.2 | 2 | 3 | 55.1 |
| 1-Methyl-1-(phenyl)urea | 150.18 | 1.1 | 2 | 2 | 46.2 |
This interactive data table contains calculated molecular properties from PubChem and hypothetical analogs for the purpose of illustrating a QSPR study. nih.gov
By developing and validating such QSPR models, researchers can virtually screen new derivatives of this compound to prioritize the synthesis of compounds with the most promising physicochemical properties.
Chemical Reactivity and Mechanistic Transformations of 1 Methyl 1 Pyridin 3 Yl Urea
Hydrolytic Stability and Degradation Pathways of the Urea (B33335) Moiety
The urea functional group, while generally stable, can undergo hydrolysis under certain conditions, leading to the breakdown of the molecule. The stability of the urea moiety in 1-Methyl-1-(pyridin-3-yl)urea is influenced by factors such as pH and the presence of catalysts.
The hydrolysis of urea can proceed through acid-catalyzed, base-catalyzed, and neutral pathways. nih.gov In acidic solutions, the carbonyl oxygen of the urea can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. nih.gov Conversely, under basic conditions, a hydroxide (B78521) ion can directly attack the carbonyl carbon. acs.org The non-enzymatic hydrolysis of urea is generally a slow process. nih.gov
For this compound, the pyridine (B92270) ring's electron-withdrawing nature can influence the electron density around the urea's carbonyl group, potentially affecting its hydrolytic stability. The degradation of the urea moiety would likely lead to the formation of methylamine, 3-aminopyridine (B143674), and carbon dioxide. It is important to note that in biological systems, enzymes like urease can significantly accelerate urea hydrolysis. wikipedia.orgresearchgate.net
Table 1: Potential Hydrolytic Degradation Products of this compound
| Reactant | Condition | Products |
| This compound | Acidic or Basic Hydrolysis | 3-Aminopyridine, Methylamine, Carbon Dioxide |
Nucleophilic and Electrophilic Reactivity of the Pyridine Ring and Urea Nitrogens
The pyridine ring and the nitrogen atoms of the urea group in this compound present multiple sites for both nucleophilic and electrophilic attack.
Pyridine Ring Reactivity:
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, where the electron density is lowest. stackexchange.comstudy.comquora.com The stability of the anionic intermediate (Meisenheimer complex) is a key factor in these reactions. stackexchange.com
Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. quimicaorganica.orgwikipedia.org The nitrogen atom tends to be protonated or coordinate with a Lewis acid under the reaction conditions, further deactivating the ring towards electrophilic attack. wikipedia.org When electrophilic substitution does occur, it typically favors the 3- and 5-positions. quimicaorganica.orgquora.com In the case of this compound, the urea substituent at the 3-position will influence the regioselectivity of further substitutions.
Urea Nitrogen Reactivity:
The nitrogen atoms of the urea moiety possess lone pairs of electrons and can therefore act as nucleophiles. The reactivity of these nitrogens is influenced by the substituents. The nitrogen atom attached to the pyridine ring will have its nucleophilicity reduced due to the electron-withdrawing nature of the aromatic ring. The methyl-substituted nitrogen, in contrast, will be more nucleophilic. These nitrogen atoms can participate in reactions such as alkylation and acylation.
Coordination Chemistry: Interactions with Metal Ions and Complex Formation
The presence of both a pyridine nitrogen and the oxygen and nitrogen atoms of the urea group makes this compound a potential ligand for metal ions. Pyridine and its derivatives are well-known for their ability to form coordination complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.com
Pyridyl urea derivatives have been shown to coordinate with metal ions such as copper(II). mdpi.comnih.gov The coordination can occur through the pyridine nitrogen and one of the urea atoms, often the carbonyl oxygen or a deprotonated urea nitrogen, to form chelate rings. nih.gov For instance, cobalt(III) complexes with N-(2-pyridylmethyl)urea have been synthesized and characterized, where the urea ligand chelates as a bidentate ligand through the pyridyl nitrogen and a deprotonated urea nitrogen. nih.gov The formation of these metal complexes can significantly alter the chemical and physical properties of the parent molecule.
Table 2: Potential Coordination Modes of this compound with Metal Ions (M)
| Coordination Site 1 | Coordination Site 2 | Resulting Complex |
| Pyridine Nitrogen | Carbonyl Oxygen | Bidentate Chelate |
| Pyridine Nitrogen | Urea Nitrogen (deprotonated) | Bidentate Chelate |
| Pyridine Nitrogen | - | Monodentate |
Elucidation of Reaction Mechanisms in Derivative Synthesis
The synthesis of derivatives of this compound can be achieved through various organic reactions, with the mechanisms often involving nucleophilic or electrophilic steps.
A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.gov For example, the synthesis of pyridyl ureas can proceed through the in situ formation of a pyridyl isocyanate intermediate. rsc.org Computational studies on the synthesis of pyridin-2-yl ureas have suggested a pathway involving a concerted mechanism for direct aminolysis. rsc.org
The synthesis of urea derivatives can also be achieved through methods that avoid the use of hazardous reagents like phosgene (B1210022). nih.gov Alternative approaches include the carbonylation of amines and azides. organic-chemistry.org The formation of derivatives of this compound would likely follow established mechanisms for urea synthesis, with the specific reactants and conditions determining the precise pathway. For example, a "urea to urea" approach has been developed for the synthesis of unsymmetrical ureas bearing pyridyl substituents, involving a metal- and base-free reamination of N,N-dimethyl-N'-hetaryl ureas. researchgate.net
Exploration of Biological Targets and Molecular Mechanisms of Action for 1 Methyl 1 Pyridin 3 Yl Urea and Structurally Relevant Analogs in Vitro Research
Investigation of Enzyme Inhibition Profiles
The urea (B33335) scaffold, particularly the diaryl urea and pyridinyl urea motifs, is a prominent feature in a multitude of enzyme inhibitors. These compounds exert their effects by competing with endogenous substrates, often at ATP-binding sites in kinases or catalytic sites in other enzymes.
Pyridinyl urea derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. The urea functional group is adept at forming hydrogen bonds within the kinase catalytic cleft researchgate.net.
Structurally related bi-aryl ureas, such as Sorafenib, are known multi-kinase inhibitors with activity against several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), FLT3, and c-Kit researchgate.net.
VEGFR-2: In the pursuit of novel anticancer agents, a series of pyridine-urea compounds were synthesized and evaluated for their in vitro inhibitory activity against VEGFR-2. Certain derivatives demonstrated significant potency. For instance, compounds 8e and 8n from one study showed potent activity against VEGFR-2, which is believed to contribute to their anti-proliferative effects on MCF-7 breast cancer cells mdpi.com.
| Compound | VEGFR-2 IC₅₀ (µM) | Reference |
|---|---|---|
| Pyridine-urea 8e | 0.10 | mdpi.com |
| Pyridine-urea 8n | 0.21 | mdpi.com |
| Sorafenib (Reference) | 0.09 | mdpi.com |
FLT3-ITD: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to ligand-independent kinase activation nih.govmdpi.com. The urea-containing multi-kinase inhibitor Sorafenib has demonstrated activity against FLT3 researchgate.net. While specific data for 1-methyl-1-(pyridin-3-yl)urea is not detailed, the general class of urea-based compounds is recognized for its potential in targeting this kinase researchgate.netnih.gov.
BCR-ABL: The Bcr-Abl oncoprotein, which possesses constitutively active Abl kinase activity, is a key driver of chronic myelogenous leukemia. Research has identified urea derivatives structurally related to the Bcr-Abl inhibitor Imatinib (STI571) that potently inhibit the tyrosine kinase activity of recombinant Abl. One dimethylamino-aniline derivative (18 ) was found to inhibit c-Abl transphosphorylation with a nanomolar IC₅₀ value nih.gov.
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Urea Derivative 18 | c-Abl | 56 | nih.gov |
Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the primary salvage pathway that produces nicotinamide adenine dinucleotide (NAD+), a critical component of cellular metabolism nih.gov. Cancer cells have a high metabolic rate and consume NAD+ more rapidly, making NAMPT an attractive oncology target nih.govnih.gov. A scaffold morphing approach led to the identification of 3-pyridyl azetidine ureas as a potent class of NAMPT inhibitors. This lead optimization campaign yielded multiple compounds with excellent in vitro potency nih.gov. The research evolved from an earlier reported urea compound (1 ) to develop potent 3-pyridyl motifs nih.gov.
Soluble Epoxide Hydrolase (sEH): The enzyme soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) mdpi.com. Inhibition of sEH is therefore a therapeutic strategy for reducing inflammation and pain. Sulfonyl urea derivatives, which are structurally related to pyridinyl ureas, have been synthesized and evaluated as sEH inhibitors. Several of these compounds showed potent inhibition of both human and mouse sEH in vitro mdpi.com.
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 3-Pyridyl Azetidine Ureas | NAMPT | Potent Inhibition | nih.gov |
| Sulfonyl Urea Derivatives | Soluble Epoxide Hydrolase (sEH) | Potent Inhibition (e.g., compound 4f) | mdpi.com |
Receptor Binding and Modulation Studies
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel activated by various stimuli, including heat, capsaicin, and low pH mdpi.com. It is a significant target for pain relief. While many compounds have been developed to target TRPV1, the specific activity of this compound has not been extensively detailed in the provided context mdpi.commdpi.com. However, the broad screening of chemical libraries often includes such scaffolds in the search for novel modulators.
5-HT1C: A compound with high structural similarity to the core subject, N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride , was identified as the first selective antagonist for the 5-HT1C receptor nih.gov. This discovery highlights the potential of the N-(pyridin-3-yl)urea scaffold to interact specifically with serotonin receptor subtypes, modulating their activity.
Interactions with Cellular Macromolecules (e.g., Nucleic Acids, Proteins)
The urea moiety is capable of forming diverse noncovalent interactions that are fundamental to its biological activity.
Proteins: The diaryl urea scaffold is highly versatile for protein binding. The central urea group is a key player in molecular recognition, forming strong and directional hydrogen bonds with protein residues. The carbonyl oxygen typically acts as a hydrogen bond acceptor, while the NH groups act as donors mdpi.com. The flanking aromatic rings (like the pyridine (B92270) ring) contribute to binding through nonbonded π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within hydrophobic pockets of the target protein mdpi.com. Molecular docking and binding free energy calculations on pyridin-2-yl urea inhibitors targeting ASK1 kinase have further elucidated these binding modes nih.gov.
Nucleic Acids: Urea is known to interact with and destabilize the native structures of nucleic acids like DNA and RNA nih.gov. It can disrupt the intramolecular hydrogen bonds that hold the structures together. Furthermore, urea can engage in favorable stacking interactions with nucleobases, which contributes to the stabilization of unfolded nucleic acid states nih.govresearchgate.net. These interactions are driven by a combination of electrostatic and dispersion forces researchgate.net. This suggests that the urea moiety in compounds like this compound could potentially interact with nucleic acids, although this is a more general property of urea rather than a specific targeted interaction.
Cellular Mechanisms of Action (In Vitro)
The molecular interactions described above translate into specific cellular effects observed in in vitro studies.
The inhibition of kinases like VEGFR-2 by pyridine-urea analogs directly impacts cell signaling pathways that control angiogenesis and cell proliferation, leading to growth inhibition in cancer cell lines such as MCF-7 mdpi.com. Similarly, the antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives has been demonstrated across the NCI-60 panel of human cancer cell lines, with some compounds showing significant efficacy against renal cancer and melanoma cell lines nih.govresearchgate.net.
Inhibition of NAMPT by 3-pyridyl urea analogs leads to the depletion of cellular NAD+ pools. Given the high metabolic activity and NAD+ consumption rate of cancer cells, this depletion triggers cell death, providing a clear mechanism for the observed anti-cancer effects nih.gov.
For compounds targeting specific receptors, the mechanism involves the modulation of downstream signaling. For example, the antagonism of the 5-HT1C receptor by N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea would alter serotonergic signaling pathways in cellular models nih.gov.
Ultimately, the in vitro mechanism of action for this compound and its analogs is a direct consequence of their ability to bind with high affinity to specific biological targets, thereby modulating their function and affecting cellular processes like proliferation, metabolism, and signal transduction.
Effects on Cell Proliferation and Viability in Disease Models (e.g., various cancer cell lines)
The anti-proliferative activity of pyridine-urea derivatives has been extensively evaluated in vitro across a wide range of human cancer cell lines. These studies consistently demonstrate the potent cytotoxic effects of this class of compounds, highlighting their potential as scaffolds for novel anticancer agents.
A notable study detailed the synthesis of a series of pyridine-urea analogs and their evaluation against the MCF-7 breast cancer cell line. Among the synthesized compounds, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (Compound 8e) emerged as a particularly potent derivative. After a 48-hour treatment, it exhibited an IC₅₀ value of 0.22 µM, which was approximately 8.7 times more active than the standard chemotherapy drug Doxorubicin (IC₅₀ = 1.93 µM). Another analog, Compound 8n, also showed excellent activity with an IC₅₀ of 1.88 µM after 48 hours. mdpi.comresearchgate.net
Further screening of selected pyridine-ureas was conducted by the US National Cancer Institute (NCI) against a panel of approximately 58 cancer cell lines. In this comprehensive assay, Compounds 8b and 8e proved to be the most effective, showing mean growth inhibitions of 43% and 49%, respectively. researchgate.net These two compounds demonstrated broad-spectrum anti-proliferative activity against cell lines from various cancer subtypes, including leukemia, colon, melanoma, ovarian, lung, CNS, renal, breast, and prostate cancers. The growth inhibition (GI) values for Compound 8b ranged from 12-78%, while for Compound 8e, the range was 15-91% across all tested cell lines. mdpi.com
In a separate investigation, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and tested against the NCI-60 human cancer cell line panel. nih.govresearchgate.net Two compounds from this series, designated 5a and 5d , showed remarkable broad-spectrum potency. nih.gov Compound 5a was found to be lethal to several cell lines at a 10 µM concentration, including SK-MEL-5 (melanoma), 786-0, A498, RXF 393 (renal cancer), and MDA-MB-468 (breast cancer). nih.gov The IC₅₀ values for compounds 5a and 5d were in the low micromolar range against multiple cell lines, with Compound 5a showing significant inhibition against colon cancer (KM12, IC₅₀: 1.25 µM), CNS cancer (SNB-75, IC₅₀: 1.26 µM), and renal cancer (A498, IC₅₀:1.33 µM). nih.gov
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 8e | MCF-7 (Breast) | IC₅₀ (48h) | 0.22 µM | mdpi.com |
| Compound 8n | MCF-7 (Breast) | IC₅₀ (48h) | 1.88 µM | mdpi.com |
| Doxorubicin (Reference) | MCF-7 (Breast) | IC₅₀ (48h) | 1.93 µM | mdpi.com |
| Compound 8b | NCI 58-cell panel | Mean GI% | 43% | researchgate.net |
| Compound 8e | NCI 58-cell panel | Mean GI% | 49% | researchgate.net |
| Compound 5a | KM12 (Colon) | IC₅₀ | 1.25 µM | nih.gov |
| Compound 5a | SNB-75 (CNS) | IC₅₀ | 1.26 µM | nih.gov |
| Compound 5a | A498 (Renal) | IC₅₀ | 1.33 µM | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
The cytotoxic effects of pyridine-urea analogs are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Mechanistic studies have provided insights into how these compounds halt cancer cell proliferation and lead to cell death.
One study focusing on 1,3-diphenylurea appended aryl pyridine derivatives investigated the apoptotic effect of a lead compound, 2n , on MCF-7 breast cancer cells. Using flow cytometry analysis, the study found that this compound dramatically induced apoptotic cell death. Compared to an untreated control group (0.38% apoptosis), cells treated with Compound 2n showed a total apoptosis rate of 33.19%, comprising 25.15% early apoptosis and 8.04% late apoptosis. This represents an 87.34-fold increase in the rate of apoptosis.
Further analysis of the molecular mechanism confirmed that Compound 2n triggers the intrinsic apoptotic pathway. Real-time PCR analysis revealed that the compound upregulated the expression of several pro-apoptotic genes. The tumor suppressor gene P53 was upregulated by 8.01-fold, the pro-apoptotic gene Bax by 7.1-fold, and the executioner caspases, caspase-3 and caspase-9, by 8.2- and 10.6-fold, respectively. Concurrently, the expression of the anti-apoptotic gene Bcl-2 was affected. This shift in the balance of pro- and anti-apoptotic proteins ultimately commits the cell to undergo apoptosis.
In addition to inducing apoptosis, Compound 2n was also found to affect cell cycle progression. The study demonstrated that it caused the MCF-7 cells to arrest in the G2/M phase of the cell cycle, thereby preventing them from proceeding to mitosis and cell division. Similarly, another study on pyrimidine derivatives with aryl urea moieties found that a lead compound arrested the cell cycle at the G2/M phase in SW480 colon cancer cells and induced apoptosis by upregulating Bax and downregulating Bcl-2.
| Mechanism | Effect | Quantitative Finding | Reference |
|---|---|---|---|
| Apoptosis Induction | Total Apoptosis | 33.19% (vs. 0.38% in control) | |
| Early Apoptosis | 25.15% | ||
| Late Apoptosis | 8.04% | ||
| Gene Expression Modulation | P53 Upregulation | 8.01-fold increase | |
| Bax Upregulation | 7.1-fold increase | ||
| Caspase-3 Upregulation | 8.2-fold increase | ||
| Caspase-9 Upregulation | 10.6-fold increase | ||
| Cell Cycle Modulation | Cell Cycle Arrest | Arrest at G2/M phase |
Modulation of Intracellular Signaling Pathways (e.g., AKT/mTOR)
A key molecular mechanism underlying the anti-proliferative activity of many pyridine-urea analogs is the inhibition of specific protein kinases involved in cancer cell signaling. A primary target identified for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which are vital for angiogenesis, cell proliferation, and survival. mdpi.com
In vitro kinase assays have been performed to directly measure the inhibitory activity of pyridine-urea derivatives against VEGFR-2. For instance, compounds 8b and 8e , which showed significant anti-proliferative activity, were evaluated for their VEGFR-2 inhibitory potential. The results showed that they inhibited VEGFR-2 with IC₅₀ values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively. mdpi.com While these values are more modest than the reference drug Sorafenib (IC₅₀ = 0.09 µM), they confirm that VEGFR-2 is a direct molecular target. mdpi.com
Another study on 1,3-diphenylurea appended aryl pyridine derivatives also identified potent dual inhibitors of both VEGFR-2 and c-MET, another important receptor tyrosine kinase in oncology. Compound 2n from this series exhibited a potent IC₅₀ value of 24 nM against VEGFR-2.
The inhibition of VEGFR-2 by these compounds disrupts the downstream signaling pathway. A structurally related nicotinamide derivative, BRN-103, has been shown to suppress the VEGF-induced phosphorylation of VEGFR-2, which in turn prevents the activation of its downstream effector, AKT. By inhibiting VEGFR-2, these pyridine-urea compounds effectively block the activation of the pro-survival PI3K/AKT/mTOR pathway, contributing to the observed reduction in cell proliferation and induction of apoptosis.
In Vitro Studies of Antimicrobial and Antiviral Activities
While the primary focus of research on pyridine-urea compounds has been on their anticancer properties, the broader class of urea derivatives and pyridine-containing heterocycles has also been explored for antimicrobial and antiviral potential. researchgate.net
A study on a series of novel urea derivatives screened them for in vitro activity against several bacterial and fungal strains. This screening identified promising activity against the Gram-negative bacterium Acinetobacter baumannii, a pathogen known for high levels of multi-drug resistance. One adamantyl urea adduct, in particular, demonstrated outstanding growth inhibition of 94.5% against this bacterium. Several other compounds in the series also showed moderate to excellent growth inhibition against A. baumannii. nih.gov
In another study, pyrimidine-3-carboxamide-6-yl-ureas were specifically designed as inhibitors of the bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. This series of compounds demonstrated potent antibacterial efficacy, particularly against Gram-positive bacteria. nih.gov Furthermore, other research has noted that various pyridine derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral effects. researchgate.netnih.gov For instance, some phosphorus-containing pyridine urea derivatives have shown growth inhibition against bacterial strains like Bacillus cereus and Escherichia coli. nih.gov
Regarding antiviral activity, the pyridine scaffold is present in numerous compounds that have been investigated for activity against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov However, specific in vitro antiviral data for this compound or its close structural analogs is not extensively detailed in the reviewed literature. The general findings suggest that the pyridine-urea scaffold is a versatile pharmacophore that warrants further exploration for infectious disease applications. researchgate.netnih.gov
Corrosion Inhibition Mechanisms (for thiourea analogs)
Structurally related pyridine-thiourea analogs, where the oxygen atom of the urea group is replaced by a sulfur atom, have been extensively studied for industrial applications as corrosion inhibitors for metals in acidic environments.
The mechanism of action for these compounds involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by the specific molecular structure of the pyridine-thiourea derivatives. The molecules contain heteroatoms (nitrogen and sulfur) with lone pairs of electrons, as well as aromatic pyridine rings with π-electrons. These electrons can be shared with the vacant d-orbitals of the metal (e.g., iron in steel), forming a coordinate covalent bond.
Studies on compounds like 1-methyl-3-pyridine-2-yl-thiourea (MPT) and 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) have shown that they are highly effective corrosion inhibitors for stainless and mild steel in sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) solutions. Electrochemical studies, such as potentiostatic polarization, reveal that these compounds typically act as mixed-type inhibitors. This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process.
The adsorption of these inhibitor molecules on the metal surface is found to obey the Langmuir adsorption isotherm. This model implies the formation of a monolayer of the inhibitor on the metal. The strength and nature of this adsorption can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) from the sharing of electrons. The presence of both the pyridine ring and the thiourea group acts synergistically to enhance the adsorption and, therefore, the inhibition efficiency, which can reach over 97% at optimal concentrations.
Future Perspectives and Advanced Research Directions for 1 Methyl 1 Pyridin 3 Yl Urea
Development of Next-Generation Synthetic Strategies for Diverse Analogs
Future synthetic endeavors for 1-Methyl-1-(pyridin-3-yl)urea will likely focus on the creation of diverse analogs to explore a wider chemical space and establish robust structure-activity relationships (SAR). Modern synthetic methodologies offer the tools to achieve this with high efficiency and precision.
Combinatorial Chemistry and Diversity-Oriented Synthesis: The principles of combinatorial chemistry can be applied to generate large libraries of this compound derivatives. acs.org By systematically varying the substituents on both the pyridine (B92270) ring and the urea (B33335) nitrogen atoms, a multitude of analogs can be synthesized. Diversity-oriented synthesis (DOS) further expands this by aiming to create structurally complex and diverse molecules from a common starting point, which could lead to the discovery of novel scaffolds based on the this compound framework. acs.org
Advanced Synthetic Methods: Recent advancements in organic synthesis, such as flow chemistry and microwave-assisted synthesis, can be employed to produce analogs of this compound more efficiently and under greener conditions. nih.gov These techniques allow for rapid reaction optimization and scale-up, which is crucial for the generation of sufficient quantities of compounds for biological screening. Furthermore, novel catalytic methods for C-H activation on the pyridine ring could provide direct routes to functionalized analogs that are not easily accessible through traditional methods.
| Synthetic Strategy | Potential Advantages for this compound Analog Synthesis |
| Combinatorial Chemistry | Rapid generation of large libraries of analogs for high-throughput screening. acs.org |
| Diversity-Oriented Synthesis | Exploration of a broader chemical space to identify novel bioactive scaffolds. acs.org |
| Flow Chemistry | Improved reaction control, scalability, and safety in the synthesis of derivatives. nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction times and increased yields for analog production. nih.gov |
| C-H Activation | Direct and atom-economical functionalization of the pyridine ring. |
Application of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. rsc.org For this compound, these computational tools can accelerate the design-synthesize-test cycle and predict the properties of novel analogs.
In Silico Screening and Property Prediction: Machine learning models can be trained on existing data from compounds containing pyridine and urea moieties to predict various properties of new this compound analogs. nih.govnih.gov These properties can include bioactivity against specific targets, such as protein kinases, as well as pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.govauctoresonline.org This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
Generative Models for Novel Analog Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. benthamdirect.com By providing the model with the desired characteristics, such as high binding affinity to a particular protein target and favorable drug-like properties, it can generate new analogs of this compound that have a higher probability of success.
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insights
To fully understand the biological effects of this compound and its analogs, a systems-level approach is necessary. Multi-omics, which involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nygen.iopluto.bio
Target Identification and Validation: If this compound exhibits a particular biological activity, multi-omics can help identify its molecular target(s). nih.govbroadinstitute.org For instance, proteomic approaches can identify proteins that directly bind to the compound, while transcriptomic analysis can reveal changes in gene expression that occur upon treatment. frontiersin.org Integrating these datasets can build a strong case for a particular mechanism of action. nygen.io
Pathway Analysis: By examining the changes across different omics layers, researchers can map the biological pathways that are perturbed by this compound. nih.govscispace.com This can provide a deeper understanding of its on-target and off-target effects and can help in predicting its therapeutic efficacy and potential side effects.
Exploration of Novel Therapeutic and Industrial Applications
The structural features of this compound suggest a range of potential applications beyond its currently known uses. Future research should aim to explore these novel avenues.
Therapeutic Potential: The pyridine scaffold is present in numerous FDA-approved drugs, and urea moieties are known to form key interactions with biological targets. auctoresonline.orgnih.govnih.gov Given that many kinase inhibitors incorporate a urea or pyridine structure, a key area of future research would be to screen this compound and its analogs against a panel of protein kinases, which are important targets in cancer and inflammatory diseases. researchgate.net
Industrial Applications: Urea-based compounds have widespread industrial applications, including in the production of polymers and resins. vgschemicals.com.auchemxpert.compcc.eu The pyridine component of this compound could impart unique properties to such materials, such as altered thermal stability or solubility. Pyridine derivatives are also being explored for their use in advanced materials for electronics, such as organic light-emitting diodes (OLEDs). nbinno.comrsc.org Future research could investigate the potential of this compound as a building block in materials science.
| Potential Application Area | Rationale for this compound |
| Therapeutic (e.g., Kinase Inhibition) | Presence of pyridine and urea moieties, which are common in kinase inhibitors. nih.govresearchgate.net |
| Polymer Chemistry | Urea is a key component of urea-formaldehyde resins. vgschemicals.com.aupcc.eu |
| Advanced Materials (e.g., OLEDs) | Pyridine derivatives are used in the development of electronic materials. nbinno.comrsc.org |
| Agrochemicals | Pyridine derivatives are a known class of agrochemicals. acs.org |
Advanced Analytical and Spectroscopic Techniques for Enhanced Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its development. Advanced analytical and spectroscopic techniques can provide detailed insights into its structure and behavior.
Structural Elucidation: While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights. Two-dimensional NMR techniques can fully resolve the structure and conformation of complex analogs. researchgate.netresolvemass.ca Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of this compound and its derivatives, which is invaluable for understanding intermolecular interactions and for structure-based drug design. nih.govnih.govrsc.org
Probing Interactions: NMR spectroscopy is a powerful tool for studying the interaction of small molecules with biological macromolecules. nih.govmdpi.com Techniques such as Saturation Transfer Difference (STD) NMR can be used to identify which parts of this compound are in close contact with a protein target, guiding the design of more potent analogs.
Q & A
Q. What are the standard synthetic routes for 1-Methyl-1-(pyridin-3-yl)urea, and what reaction conditions are typically employed?
The synthesis of this compound derivatives typically involves multi-step coupling reactions . A common approach includes:
- Step 1 : Preparation of pyridine intermediates via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) using Pd-based catalysts .
- Step 2 : Formation of the urea linkage by reacting an amine with an isocyanate or carbodiimide derivative in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane .
- Purification : Column chromatography or recrystallization is employed to isolate the final product .
Key conditions : Reactions often proceed at 60–100°C under inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- ¹H/¹³C NMR : Identify proton environments (e.g., urea NH signals at δ 6.5–8.5 ppm; pyridin-3-yl protons at δ 7.5–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]+ peaks) .
- IR Spectroscopy : Detect urea carbonyl stretching vibrations (~1630–1680 cm⁻¹) and NH stretches (~3300–3450 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions for synthesizing this compound derivatives to improve yield and purity?
- Catalyst Selection : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) enhance cross-coupling efficiency. Ligands like XPhos improve regioselectivity .
- Solvent Optimization : Use DMF for polar intermediates or dichloroethane for sterically hindered substrates .
- Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions in sensitive couplings .
- Purification Strategies : Gradient elution in column chromatography or preparative HPLC resolves closely related impurities .
Q. What strategies are recommended for analyzing the biological activity of this compound derivatives, particularly in enzyme inhibition assays?
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates or radiolabeled ligands to assess competitive/non-competitive inhibition .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridin-3-yl vs. thiophen-2-yl) to evaluate potency shifts .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., kinases) using software like PyMOL or AutoDock .
Q. How do structural modifications to the pyridin-3-yl moiety influence the compound’s stability and reactivity?
- Electron-Withdrawing Groups (e.g., CF₃): Enhance metabolic stability but may reduce solubility .
- Steric Effects : Bulky substituents (e.g., methylpiperidinyl) improve target selectivity but complicate synthesis .
- Heterocyclic Replacements : Substituting pyridine with thiophene alters electronic properties, affecting binding affinity .
Q. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?
- Low Melting Points : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) .
- Polymorphism : Screen multiple solvents (e.g., DMSO, methanol) to isolate stable crystalline forms .
- X-ray Diffraction : Collaborate with crystallography facilities to resolve structures for SAR validation .
Methodological Considerations
- Contradictions in Data : Discrepancies in reported yields (e.g., 23–61% in similar urea syntheses ) highlight the need for rigorous reproducibility checks.
- Safety Protocols : Follow guidelines for handling urea derivatives, including PPE and fume hood use, as some analogs show acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
